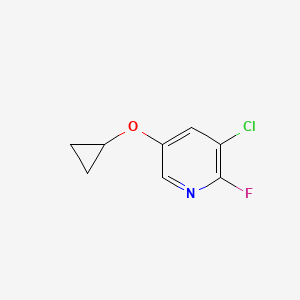

3-Chloro-5-cyclopropoxy-2-fluoropyridine

Description

3-Chloro-5-cyclopropoxy-2-fluoropyridine is a pyridine derivative featuring three distinct substituents: a chlorine atom at position 3, a cyclopropoxy group (-O-CH2-cyclopropyl) at position 5, and a fluorine atom at position 2. Its molecular formula is C₉H₉ClFNO, inferred from structural analogs and substituent analysis . The compound’s unique substitution pattern combines electron-withdrawing halogens (Cl, F) with an ether-linked cyclopropane moiety, which introduces steric strain and moderate electron-donating resonance effects.

Properties

Molecular Formula |

C8H7ClFNO |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

3-chloro-5-cyclopropyloxy-2-fluoropyridine |

InChI |

InChI=1S/C8H7ClFNO/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

UTXMSRVQDKAYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(N=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-5-cyclopropoxy-2-fluoropyridine typically involves the use of cyclopropyl alcohol and 3-chloro-2-fluoropyridine as starting materials. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

3-Chloro-5-cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

3-Chloro-5-cyclopropoxy-2-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively . The compound may also participate in various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically alter electronic distribution and steric interactions. Key comparisons include:

5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine (CAS: 1538541-05-7)

- Molecular Formula: C₉H₉ClFNO (identical to the target compound) .

- Substituents : Cl (position 5), cyclopropylmethoxy (position 2), F (position 3).

- Comparison : While the molecular formula matches, substituent positions differ significantly. The cyclopropylmethoxy group at position 2 directs electrophilic substitution to the ortho/para positions, whereas the target compound’s cyclopropoxy at position 5 may favor meta/para reactivity due to fluorine’s electron-withdrawing effects. Steric hindrance is also higher in the analog due to the extended methoxy chain .

3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine (CAS: 87170-48-7)

- Molecular Formula : C₁₂H₇Cl₂F₃N₂O .

- Substituents: Cl (positions 3, phenoxy ring), NH₂ (phenoxy ring), CF₃ (position 5).

- Comparison: The trifluoromethyl group is a stronger electron-withdrawing group than cyclopropoxy, increasing the pyridine ring’s electrophilicity.

2-Chloro-5-fluoropyridine (CAS: Various)

Structural and Physical Property Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent Positions | Polarity |

|---|---|---|---|---|

| 3-Chloro-5-cyclopropoxy-2-fluoropyridine | Not provided | 213.62 | Cl (3), OCH₂C₃H₅ (5), F (2) | Moderate (ether) |

| 5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine | 1538541-05-7 | 213.62 | Cl (5), OCH₂C₃H₅ (2), F (3) | Moderate (ether) |

| 3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine | 87170-48-7 | 323.11 | Cl (3, phenoxy), CF₃ (5), NH₂ (phenoxy) | High (amine, CF₃) |

| 2-Chloro-5-fluoropyridine | Various | 142.53 | Cl (2), F (5) | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.